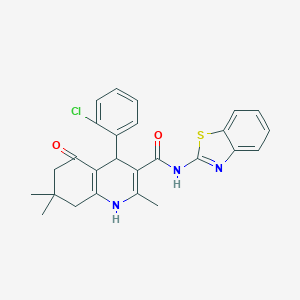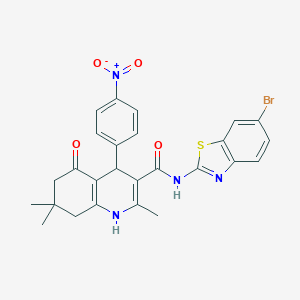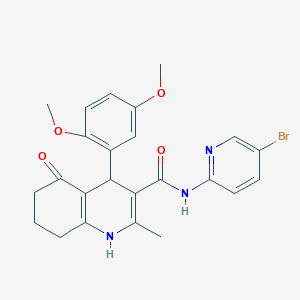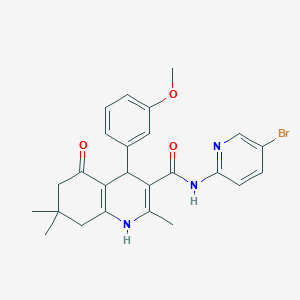![molecular formula C27H16F3N3OS2 B304297 2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B304297.png)
2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as PTSM, and it has been synthesized through various methods.
Mecanismo De Acción
The exact mechanism of action of PTSM is not fully understood. However, it has been suggested that PTSM may exert its anticancer activity by inducing apoptosis in cancer cells. PTSM may also inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. In addition, PTSM may exert its antimicrobial activity by disrupting the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
PTSM has been found to have various biochemical and physiological effects. It has been shown to decrease the levels of reactive oxygen species (ROS) in cells, which may contribute to its antioxidant activity. PTSM has also been found to decrease the levels of pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity. In addition, PTSM has been found to increase the levels of glutathione, which is an important antioxidant in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PTSM has several advantages for lab experiments. It is readily available and can be synthesized through various methods. PTSM is also stable under normal laboratory conditions. However, there are some limitations to using PTSM in lab experiments. One of the main limitations is its low solubility in water, which may limit its use in certain experiments. In addition, PTSM has not been extensively studied in vivo, which may limit its potential therapeutic applications.
Direcciones Futuras
There are several future directions for the study of PTSM. One potential direction is to further investigate its anticancer activity and its potential use as a chemotherapeutic agent. Another direction is to study its potential use as an antimicrobial agent. In addition, further studies are needed to fully understand the mechanism of action of PTSM and its biochemical and physiological effects. Finally, more studies are needed to evaluate the safety and toxicity of PTSM in vivo.
Métodos De Síntesis
The synthesis of PTSM has been reported through various methods. One of the most common methods involves the reaction of 2-(2-chloroethyl)-6-phenyl-4-(trifluoromethyl)nicotinonitrile with 10H-phenothiazine-2-carbaldehyde in the presence of a base. The resulting product is then treated with thioacetic acid to obtain PTSM. Other methods include the reaction of 2-(2-bromoethyl)-6-phenyl-4-(trifluoromethyl)nicotinonitrile with 10H-phenothiazine-2-carbaldehyde in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
PTSM has shown potential therapeutic applications in various scientific research studies. It has been studied for its anticancer activity, and it has been found to inhibit the growth of cancer cells in vitro. PTSM has also been studied for its antimicrobial activity, and it has been found to be effective against various bacterial and fungal strains. In addition, PTSM has been studied for its antioxidant and anti-inflammatory properties.
Propiedades
Nombre del producto |
2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile |
|---|---|
Fórmula molecular |
C27H16F3N3OS2 |
Peso molecular |
519.6 g/mol |
Nombre IUPAC |
2-(2-oxo-2-phenothiazin-10-ylethyl)sulfanyl-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C27H16F3N3OS2/c28-27(29,30)19-14-20(17-8-2-1-3-9-17)32-26(18(19)15-31)35-16-25(34)33-21-10-4-6-12-23(21)36-24-13-7-5-11-22(24)33/h1-14H,16H2 |
Clave InChI |
MFEMGTBZQQHUDY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B304222.png)








